N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and chlorophenyl groups. One common synthetic route includes the reaction of 4-chlorophenyl isothiocyanate with 2-bromoethylamine to form the intermediate 2-(4-chlorophenyl)-1,3-thiazol-4-yl ethylamine. This intermediate is then reacted with naphthalene-1-carboxylic acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in bacteria and fungi, resulting in their death . In cancer cells, the compound may induce apoptosis by interfering with cell signaling pathways .
Comparison with Similar Compounds
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of the thiazole ring with the naphthalene and chlorophenyl groups, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C22H17ClN2OS |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H17ClN2OS/c23-17-10-8-16(9-11-17)22-25-18(14-27-22)12-13-24-21(26)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,14H,12-13H2,(H,24,26) |
InChI Key |
NANLOWCRCQJQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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